Cyclohexyl 2,4-dimethoxybenzylidenecarbamate

Description

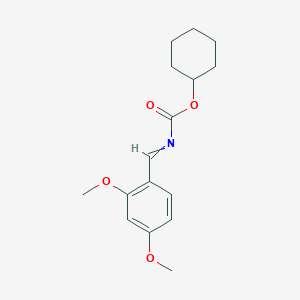

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate is a synthetic carbamate derivative characterized by a cyclohexyl group, a 2,4-dimethoxybenzylidene moiety, and a carbamate functional group. Carbamates are well-known for their diverse applications, ranging from medicinal chemistry (e.g., enzyme inhibitors, prodrugs) to materials science due to their hydrolytic stability and tunable reactivity. The dimethoxybenzylidene group enhances lipophilicity and may influence electronic properties, while the cyclohexyl substituent contributes to steric bulk and hydrophobicity .

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

cyclohexyl N-[(2,4-dimethoxyphenyl)methylidene]carbamate |

InChI |

InChI=1S/C16H21NO4/c1-19-14-9-8-12(15(10-14)20-2)11-17-16(18)21-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3 |

InChI Key |

FYKITSRINXRQLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=NC(=O)OC2CCCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2,4-dimethoxybenzylidenecarbamate typically involves the reaction of cyclohexylamine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexylamine+2,4-dimethoxybenzaldehyde→Cyclohexyl 2,4-dimethoxybenzylidenecarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2,4-dimethoxybenzylidenecarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate :

- Functional groups: Carbamate, dimethoxybenzylidene, cyclohexyl.

- Key features: The carbamate group (-O-CO-NH-) confers hydrolytic stability compared to amines, while the dimethoxybenzylidene moiety increases aromaticity and electron-donating capacity.

4,4'-Methylenebis(cyclohexylamine) :

- Functional groups: Two primary amines, methylene bridge.

- Key features: High reactivity due to primary amines, used in polymer synthesis (e.g., epoxy hardeners).

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) :

- Functional groups: Methyl-substituted amines, methylene bridge.

- Key features: Steric hindrance from methyl groups reduces reactivity compared to unsubstituted amines.

Physicochemical Properties

| Property | This compound | 4,4'-Methylenebis(cyclohexylamine) | 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~335 (estimated) | 268.4 | 296.5 |

| LogP (lipophilicity) | High (dimethoxybenzylidene enhances logP) | Moderate | Moderate (methyl groups increase hydrophobicity) |

| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents | Low in water |

| Reactivity | Hydrolyzes to release cyclohexanol/amine | Highly reactive (amine groups) | Reduced reactivity due to steric hindrance |

Toxicological Profiles

- This compound: Potential carbamate-related toxicity (e.g., acetylcholinesterase inhibition if metabolized to active amines). Limited data; dimethoxy groups may reduce acute toxicity compared to unsubstituted analogs .

4,4'-Methylenebis(cyclohexylamine) :

Key Research Findings and Gaps

- Structural read-across approaches (as applied in ) suggest that cyclohexyl-based compounds share baseline physicochemical behaviors but diverge in reactivity and toxicity due to functional groups.

- Data gaps : Experimental studies on the hydrolysis kinetics, metabolic pathways, and ecotoxicology of this compound are needed to validate comparisons.

Biological Activity

Cyclohexyl 2,4-dimethoxybenzylidenecarbamate (CAS: 681260-44-6) is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 287.35 g/mol

- Functional Groups : The compound contains a carbamate functional group and methoxy substituents on the benzene ring, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been implicated in the inhibition of tyrosinase, an enzyme critical for melanin production. This inhibition could potentially lead to applications in skin whitening formulations.

- Receptor Modulation : The compound may also interact with various receptors in the body, influencing signaling pathways related to cell proliferation and apoptosis.

Tyrosinase Inhibition

A significant aspect of the biological activity of this compound is its potential as a tyrosinase inhibitor. Tyrosinase plays a pivotal role in melanogenesis, and its inhibition can lead to reduced melanin production:

- In Vitro Studies : Research has indicated that this compound exhibits competitive inhibition against tyrosinase. In one study, it was shown to have an IC₅₀ value significantly lower than that of kojic acid, a commonly used skin-lightening agent.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 5.21 ± 0.86 |

| Kojic Acid | 25.26 ± 1.10 |

Antioxidant Activity

In addition to its role as a tyrosinase inhibitor, this compound has demonstrated antioxidant properties:

- Reactive Oxygen Species (ROS) Scavenging : The compound has been shown to reduce levels of ROS in cellular models, suggesting potential applications in preventing oxidative stress-related damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Methoxy Groups : The presence of methoxy groups on the benzene ring enhances lipophilicity and facilitates better interaction with biological membranes.

- Carbamate Group : This functional group is essential for the stability and reactivity of the compound within biological systems.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy:

- Stability Assessments : Modifications in the molecular structure have been explored to improve stability against hydrolysis and metabolic degradation.

- Comparative Reactivity Studies : Cyclohexyl derivatives have been compared with other known inhibitors to evaluate their relative efficacy and mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.